molecular formula C19H18ClN3O3S B2591087 Allyl 6-((2-amino-2-oxoethyl)thio)-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 489442-76-4

Allyl 6-((2-amino-2-oxoethyl)thio)-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No. B2591087
CAS RN: 489442-76-4
M. Wt: 403.88
InChI Key: BBCHWQXTNVDKAA-UHFFFAOYSA-N
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Description

Allyl 6-((2-amino-2-oxoethyl)thio)-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.88. The purity is usually 95%.
BenchChem offers high-quality Allyl 6-((2-amino-2-oxoethyl)thio)-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 6-((2-amino-2-oxoethyl)thio)-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allyl Ester as Selective Carboxy-protecting Groups in Peptide Synthesis

Allyl esters serve as effective carboxy-protecting groups in the synthesis of peptides and N-glycopeptides, demonstrating stability under acidic conditions typically used for the removal of Boc and Z groups. This stability allows for the selective deblocking of the α-carboxylic function in protected N-glycosylated asparagine derivatives, facilitating targeted chain extension in peptide synthesis. This method offers a selective and mild approach to peptide synthesis, preserving the N-terminal protection and the N-glycosidic bond integrity during the synthesis process (Waldmann & Kunz, 1983).

Synthesis of α,α-Disubstituted α-Amino Acids

The synthesis of α,α-disubstituted α-amino acids via allyl cyanate-to-isocyanate rearrangement highlights another application. This method enables the generation of a wide range of N-functionalized allylamines, demonstrating the versatility of allylic compounds in synthesizing bioactive peptides and compounds with potential therapeutic applications (Szcześniak, Pieczykolan, & Stecko, 2016).

Modification of Xylans with Allyl Groups

In the field of materials science, the modification of xylans through the introduction of allyl groups, followed by reactions with thioacetic acid, cysteamine hydrochloride, or cysteine, showcases the application in developing new polysaccharide-based materials. This approach leads to novel thiol-, amine-, or amino acid-functionalized xylans, highlighting the potential of allylic compounds in material synthesis and modification (Pahimanolis et al., 2015).

properties

IUPAC Name

prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-3-8-26-19(25)16-11(2)23-18(27-10-15(22)24)14(9-21)17(16)12-4-6-13(20)7-5-12/h3-7,17,23H,1,8,10H2,2H3,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCHWQXTNVDKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 6-((2-amino-2-oxoethyl)thio)-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

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